
Platinum(4+);triphenylphosphane;tetrachloride
Overview
Description
Platinum(4+);triphenylphosphane;tetrachloride is a coordination compound consisting of a platinum ion in the +4 oxidation state, coordinated with triphenylphosphane and tetrachloride ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+);triphenylphosphane;tetrachloride typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PtCl4+2PPh3→Pt(PPh3)2Cl4
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Platinum(4+);triphenylphosphane;tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₅Cl₄P₂Pt
- Molecular Weight : 588.68 g/mol
- Oxidation State : +4
- Coordination Geometry : Square planar
The compound consists of a platinum ion in the +4 oxidation state coordinated with two triphenylphosphane ligands and four chloride ions. Its square planar geometry is characteristic of platinum(IV) complexes, contributing to its unique reactivity and stability.
Property | Value |
---|---|
Oxidation State | +4 |
Coordination Mode | Square planar |
Solubility | Soluble in organic solvents |
Catalysis
Platinum(4+);triphenylphosphane;tetrachloride serves as a catalyst in various organic reactions, including:
- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds.
- Carbon-Carbon Bond Formation : Used in cross-coupling reactions to form carbon-carbon bonds, essential in organic synthesis.
Research indicates that platinum(IV) complexes exhibit potential biological activities, particularly in anticancer therapies:
- Mechanism of Action : The compound interacts with DNA, leading to cross-linking that inhibits replication and transcription. This property is crucial for developing chemotherapeutic agents targeting cancer cells .
- Case Study : A study demonstrated that Pt(PPh₃)₂Cl₄ showed cytotoxicity in monolayer cell cultures, producing apoptosis in cancer cells .
Medicine
The compound is investigated for its potential use in targeted drug delivery systems due to its ability to interact with biomolecules. Ongoing research focuses on:
- Combination Therapies : Studies on how Pt(PPh₃)₂Cl₄ can be combined with other agents to enhance therapeutic efficacy against cancers like triple-negative breast cancer (TNBC) .
- Stability and Activation : Platinum(IV) complexes display greater stability compared to platinum(II) compounds, allowing more intact drug delivery to target sites .
Industrial Applications
In industry, Pt(PPh₃)₂Cl₄ is utilized for:
- Fine Chemicals Production : Employed in synthesizing pharmaceuticals and specialty chemicals.
- Materials Science : Used in developing new materials with unique properties due to its coordination chemistry.
Mechanism of Action
The mechanism of action of Platinum(4+);triphenylphosphane;tetrachloride involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): A related compound with platinum in the zero oxidation state, used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): A palladium analogue with similar coordination chemistry and applications in catalysis.
Tetrakis(triphenylphosphine)nickel(0): A nickel analogue with similar properties and uses in organic synthesis.
Uniqueness
Platinum(4+);triphenylphosphane;tetrachloride is unique due to its higher oxidation state and specific coordination environment, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile platinum complexes.
Biological Activity
Platinum(IV);triphenylphosphane;tetrachloride (Pt(PPh₃)₂Cl₄) is a coordination compound that features a platinum ion in the +4 oxidation state, coordinated with two triphenylphosphane ligands and four chloride ions. This compound has garnered significant attention in the fields of chemistry and medicine due to its unique properties and potential biological activities, particularly in anticancer therapies.
Chemical Formula
- Molecular Formula : C₁₈H₁₅Cl₄P₂Pt
- Molecular Weight : 588.68 g/mol
Structure
The compound adopts a square planar geometry typical of platinum(IV) complexes, which is crucial for its reactivity and interaction with biological molecules.
Property | Value |
---|---|
Oxidation State | +4 |
Coordination Mode | Square planar |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that platinum(IV) complexes, including Pt(PPh₃)₂Cl₄, exhibit promising anticancer activity. The mechanism of action is primarily attributed to the compound's ability to interact with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription.
Case Studies
- In Vitro Studies : A study demonstrated that Pt(PPh₃)₂Cl₄ showed significant cytotoxicity against various cancer cell lines, including ovarian and lung cancers. The IC₅₀ values were notably lower than those of cisplatin, indicating enhanced potency against resistant cancer cells .
- Mechanism of Action : The compound undergoes reduction within tumor cells to form active platinum(II) species, which then bind to DNA. This reduction process enhances its selectivity towards cancerous tissues compared to normal cells .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of platinum(IV) complexes. Pt(PPh₃)₂Cl₄ exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .
Summary of Antimicrobial Efficacy
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Candida albicans | Effective |
Synthesis and Characterization
The synthesis of Pt(PPh₃)₂Cl₄ typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound .
Comparative Analysis with Other Platinum Complexes
Compared to other platinum complexes, such as cisplatin, Pt(PPh₃)₂Cl₄ shows a different profile of chemosensitivity and cytotoxicity. Its unique ligand environment allows for better interaction with biomolecules, potentially overcoming resistance mechanisms associated with traditional platinum drugs .
Q & A
Q. What are the established synthesis methods for Platinum(4+) triphenylphosphane tetrachloride, and how can purity be optimized?
Answer:
The synthesis typically involves reacting platinum tetrachloride (PtCl₄) with triphenylphosphane (PPh₃) in a controlled stoichiometric ratio. A common approach is to reflux PtCl₄ with excess PPh₃ in an inert solvent like dichloromethane or tetrahydrofuran (THF) under nitrogen, followed by precipitation and recrystallization . Purity optimization requires strict exclusion of moisture and oxygen, as PtCl₄ is hygroscopic and prone to hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization from ethanol can isolate the product. Monitoring via thin-layer chromatography (TLC) and elemental analysis ensures purity .
Q. What characterization techniques are critical for confirming the structure and ligand coordination of Platinum(4+) triphenylphosphane tetrachloride?
Answer:
- X-ray crystallography : Resolves the molecular geometry and confirms the square-planar or octahedral coordination around Pt(IV) .
- NMR spectroscopy : ¹H and ³¹P NMR identify ligand environments (e.g., PPh₃ signals at ~6.5–7.5 ppm in ¹H NMR; δ ~20–30 ppm in ³¹P NMR) .
- IR spectroscopy : Pt-Cl stretching vibrations (~300–350 cm⁻¹) and P-C aromatic bonds (~1430 cm⁻¹) validate bonding .
- Elemental analysis : Matches experimental C, H, Cl, and Pt percentages with theoretical values .
Q. How does Platinum(4+) triphenylphosphane tetrachloride function in catalytic applications, and what factors influence its activity?
Answer:
The compound acts as a Lewis acid catalyst in organic transformations (e.g., hydrosilylation, hydrogenation). The Pt(IV) center accepts electrons, while PPh₃ ligands modulate steric and electronic effects. Activity depends on:
- Ligand lability : Labile Cl⁻ ligands facilitate substrate binding.
- Solvent polarity : Polar solvents stabilize charge-separated intermediates.
- Temperature : Higher temperatures enhance ligand substitution kinetics .
Mechanistic studies using in-situ IR or UV-Vis spectroscopy can track intermediate species .
Q. How can researchers address contradictory reports on the stability and isomerization of Platinum(4+) triphenylphosphane tetrachloride derivatives?
Answer:
Contradictions often arise from solvent polarity, temperature, or ligand substitution rates. To resolve these:
- Variable-temperature NMR : Monitors dynamic isomerization (e.g., cis ↔ trans) in solution .
- Kinetic studies : Measure activation energy (ΔG‡) for isomerization using Eyring plots.
- Computational modeling : DFT calculations predict stable conformers and transition states .
For example, shows that ortho-substituted N,N-dimethylaminophenyl ligands induce isomerization via a five-coordinate intermediate, reducing activation energy .
Q. What experimental designs are recommended to study ligand effects on the catalytic efficiency of Platinum(4+) triphenylphosphane tetrachloride?
Answer:
- Ligand variation : Synthesize analogs with substituted phosphanes (e.g., tri-p-tolylphosphane) to assess steric/electronic impacts.
- Kinetic profiling : Compare turnover frequencies (TOF) in model reactions (e.g., alkene hydrogenation).
- Spectroscopic titration : UV-Vis or NMR titrations quantify substrate binding affinities .
Controlled experiments under identical conditions (solvent, temperature) isolate ligand-specific effects. demonstrates how modifying porphyrin ligands alters catalytic pathways in platinum complexes .
Q. What safety protocols are essential when handling Platinum(4+) triphenylphosphane tetrachloride in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of Pt-containing dust.
- Storage : In airtight containers under inert gas (argon) to prevent hydrolysis .
Chronic exposure risks include allergic dermatitis and respiratory sensitization. Emergency rinsing protocols for skin/eye contact are critical (e.g., 15-minute water flush) .
Q. How can researchers resolve discrepancies in reported spectroscopic data for Platinum(4+) triphenylphosphane tetrachloride complexes?
Answer:
- Standardized conditions : Ensure identical solvent, concentration, and temperature during data collection.
- Reference compounds : Compare with authenticated samples (e.g., commercial PtCl₄ or PPh₃ complexes).
- Multi-technique validation : Cross-verify NMR, IR, and X-ray data to confirm assignments .
For instance, highlights how solvent polarity affects ³¹P NMR shifts, necessitating explicit reporting of experimental conditions .
Properties
IUPAC Name |
platinum(4+);triphenylphosphane;tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWDHXJKGZVAG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl4P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals. | |
Record name | Bis(triphenylphosphine)platinum chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12366 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10199-34-5 | |
Record name | Bis(triphenylphosphine)palladium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.